Vimirogant is a small molecule drug classified as a retinoic acid receptor-related orphan receptor gamma t inhibitor. It is primarily designed to target and modulate the activity of RORγt, a nuclear receptor that plays a crucial role in the differentiation of T helper 17 cells and the production of interleukin-17, a cytokine involved in inflammatory responses. Vimirogant has been investigated for its potential therapeutic applications in autoimmune diseases, particularly in conditions like psoriasis and psoriatic arthritis.
Vimirogant, also known by its synonyms AGN-242428 and VTP-43742, was developed by Vitae Pharmaceuticals. It has undergone various phases of clinical trials, with the highest phase being Phase 2, which has since been discontinued. The compound is categorized under small molecule drugs, specifically targeting RORγt as part of its mechanism to inhibit Th17 cell differentiation and cytokine production .
The synthesis of Vimirogant involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits RORγt. While specific synthetic pathways for Vimirogant are not detailed in the provided sources, similar compounds typically utilize methods such as:
The synthesis generally includes multiple steps involving the formation of key functional groups and careful selection of reaction conditions to optimize yield and purity .
Vimirogant's molecular formula is C27H35F3N4O3S, indicating a complex structure with several functional groups that contribute to its biological activity. The compound features:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C27H35F3N4O3S |
Molecular Weight | 500.7 g/mol |
InChIKey | XUYMIRYNRKXKOR-HMHJJOSWSA-N |
While specific chemical reactions involving Vimirogant are not extensively documented, the general reactions for synthesizing similar RORγt inhibitors typically include:
These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
Vimirogant acts primarily through inhibition of RORγt, which is critical for Th17 cell differentiation and interleukin-17 production. The mechanism involves:
Vimirogant exhibits several notable physical and chemical properties:
These properties are critical for determining the efficacy and safety profile during clinical trials .
Vimirogant has been explored primarily for its potential applications in treating autoimmune diseases such as:
The ongoing research into Vimirogant reflects a broader interest in developing targeted therapies for inflammatory diseases by modulating specific pathways involved in immune regulation .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: